molecular formula C20H27N5O2 B563047 Cilostazol-d11 CAS No. 1073608-02-2

Cilostazol-d11

Numéro de catalogue: B563047
Numéro CAS: 1073608-02-2
Poids moléculaire: 380.536
Clé InChI: RRGUKTPIGVIEKM-SAGHCWGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A potent phosphodiesterase III A (PDE3A) inhibitor (IC50=0.2uM) and inhibitor of adenosine uptake. Has antimitogeni, antithrombotic, vasodilatory and cardiotonic properties in vivo. Also affects lipid levels in vivo.

Applications De Recherche Scientifique

Recherche cardiovasculaire

Le cilostazol est connu pour son rôle dans le traitement de la claudication intermittente et a été étudié pour ses implications dans l'athérosclérose et la biologie vasculaire. Des recherches suggèrent qu'il pourrait être bénéfique pour les personnes à haut risque de maladie cardiovasculaire artérioscléreuse (MASCVD) .

Développement de la nanomédecine

La nano-dimensionnement du cilostazol vise à améliorer le taux de dissolution des médicaments peu solubles. Des techniques comme la précipitation antisolvant liquide (LASP) combinée aux ultrasons sont explorées pour développer des nanosuspensions de cilostazol .

Pharmacocinétique

Des études ont été menées pour évaluer la corrélation entre la libération in vitro et la pharmacocinétique in vivo des formes galéniques à libération prolongée de cilostazol. Cela inclut l'analyse des formes de comprimés et de capsules dans des conditions physiologiquement mimées .

Mécanisme D'action

Target of Action

Cilostazol-d11, like its parent compound Cilostazol, primarily targets phosphodiesterase type III (PDE III) . PDE III is an enzyme that plays a crucial role in cellular signaling by regulating the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that mediates various physiological responses .

Mode of Action

This compound acts as a selective inhibitor of PDE III . By inhibiting this enzyme, it prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . This increase in cAMP results in the activation of protein kinase A (PKA), which in turn inhibits platelet aggregation and induces vasodilation .

Biochemical Pathways

The increase in cAMP levels affects several biochemical pathways. It inhibits platelet aggregation, which is a crucial step in blood clot formation . Additionally, it leads to vasodilation, or the widening of blood vessels, by relaxing the smooth muscle cells in the vessel walls . Cilostazol has also been implicated in other pathways, including the inhibition of adenosine reuptake and the inhibition of multidrug resistance protein 4 .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has been observed that the plasma concentrations of Cilostazol and its metabolites are affected by CYP3A5 genotypes . The median plasma concentration/dose ratio of OPC-13213, an active metabolite by CYP3A5 and CYP2C19, was slightly higher and the median plasma concentration rate of Cilostazol to OPC-13015, another active metabolite by CYP3A4, was significantly lower in CYP3A5*1 carriers than in *1 non-carriers .

Result of Action

The action of this compound leads to several molecular and cellular effects. It exhibits antiplatelet, antiproliferative, vasodilatory, and ischemic-reperfusion protective properties . These effects contribute to its clinical use in various settings, including the treatment of intermittent claudication, reduction of restenosis after coronary and peripheral endovascular interventions, and prevention of secondary stroke .

Analyse Biochimique

Biochemical Properties

Cilostazol-d11 plays a significant role in biochemical reactions by inhibiting phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells . This elevation in cAMP results in various downstream effects, including the inhibition of platelet aggregation and vasodilation. This compound interacts with several enzymes and proteins, such as phosphodiesterase III and adenosine uptake transporters, which are crucial for its biochemical activity . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and modulating cellular responses.

Cellular Effects

This compound exerts multiple effects on different cell types, including platelets, vascular smooth muscle cells, and endothelial cells . In platelets, this compound inhibits aggregation by increasing cAMP levels, which in turn activates protein kinase A (PKA) and inhibits the release of pro-aggregatory factors . In vascular smooth muscle cells, this compound induces relaxation and vasodilation by reducing intracellular calcium levels . Additionally, this compound enhances endothelial cell function by promoting nitric oxide production and reducing oxidative stress . These cellular effects collectively contribute to improved blood flow and reduced risk of thrombosis.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of phosphodiesterase III, leading to an increase in intracellular cAMP levels . This elevation in cAMP activates PKA, which phosphorylates various target proteins involved in cellular signaling pathways . For instance, PKA-mediated phosphorylation of myosin light chain kinase results in reduced calcium sensitivity and relaxation of vascular smooth muscle cells . Furthermore, this compound inhibits adenosine uptake, enhancing the availability of adenosine to activate its receptors and exert additional vasodilatory and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation . Long-term studies have shown that this compound maintains its efficacy in inhibiting platelet aggregation and promoting vasodilation over extended periods . Prolonged exposure to this compound may lead to adaptive cellular responses, such as upregulation of phosphodiesterase III expression, which could potentially reduce its effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low to moderate doses, this compound effectively inhibits platelet aggregation and induces vasodilation without significant adverse effects . At high doses, this compound may cause toxic effects, including gastrointestinal disturbances and increased bleeding risk . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, indicating the importance of optimizing the dosage for maximal efficacy and minimal toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19 . These enzymes metabolize this compound into active metabolites that contribute to its pharmacological effects . The metabolic pathways of this compound also involve the modulation of cAMP levels, which affects various cellular processes, including platelet aggregation, vasodilation, and anti-inflammatory responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported via the bloodstream to target tissues . Within cells, this compound interacts with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The compound’s localization and accumulation are influenced by its lipophilicity and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on phosphodiesterase III . This compound may also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and signaling pathways . Post-translational modifications, such as phosphorylation, may further regulate the targeting and activity of this compound within cells .

Propriétés

IUPAC Name

6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGUKTPIGVIEKM-SAGHCWGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661871
Record name 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073608-02-2
Record name 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.